molecular formula C6H10N4O B1336587 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001500-41-9

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B1336587
CAS RN: 1001500-41-9
M. Wt: 154.17 g/mol
InChI Key: UMHVAZMWVVGRCV-UHFFFAOYSA-N
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Description

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (4-ADMC) is a small molecule that has been studied for its potential applications in various scientific fields. It is a five-membered heterocyclic compound containing nitrogen and carbon atoms. 4-ADMC is a versatile compound that can be used as a building block for the synthesis of other compounds and as an important intermediate in the synthesis of various drugs. It has also been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical sciences.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation of Isomeric Compounds : A method for preparing isomeric N-alkyl and N-aryl-3(5)-amino-5(3)-hydroxy-1H-pyrazole-1-carboxamides was developed, showing the versatility of this compound in creating skeletal muscle relaxants (Drummond & Johnson, 1988).
  • Microwave-assisted Synthesis : New pyrazole derivatives were synthesized using microwave-assisted organic synthesis, highlighting the compound's utility in efficient and novel synthesis methods (Sun Da-gui, 2011).

Biological and Medicinal Applications

  • Anti-Breast Cancer Activity : A study demonstrated the anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, indicating the potential of this compound in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
  • Inhibitory Potential Against Enzymes : Benzamide derivatives of the compound were tested for their inhibitory potential against human enzymes, suggesting applications in drug development (Saeed et al., 2015).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide, providing insights into its molecular configuration (Ju Liu et al., 2016).

Antitumor and Antiinflammatory Activities

  • Antitumor Activities : Pyrazolopyrimidines and Schiff Bases derived from this compound showed antitumor activities against various human cancer cell lines (Hafez et al., 2013).
  • Potential Antiinflammatory Agents : Novel pyrazole derivatives synthesized from this compound exhibited significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit flt3 and cdk , which are important in cell cycle regulation and cellular proliferation.

Mode of Action

It’s suggested that the compound might interact with its targets, possibly flt3 and cdk, leading to inhibition of these proteins . This could result in changes in cell cycle progression and cellular proliferation.

Biochemical Analysis

Biochemical Properties

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with several enzymes and proteins. It has been observed to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, altering their activity and subsequently affecting downstream signaling processes. Additionally, this compound interacts with proteins involved in DNA repair, potentially influencing cellular responses to DNA damage .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects can result in long-term alterations in cellular function, including reduced cell viability and increased sensitivity to stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse reactions . These findings highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites . These interactions can result in changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport . Once inside the cell, the compound can bind to transport proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments . These modifications can also affect the compound’s stability and activity, further modulating its biochemical effects .

properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHVAZMWVVGRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426897
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001500-41-9
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methylamide (100 mg, 0.5 mmol) in ethanol (4 ml) was flushed with argon and treated with Pd/C 10% (40 mg, 0.04 mmol). The reaction vessel was evacuated and flushed with hydrogen three times and the reaction was stirred at ambient temperature overnight. The reaction mixture was filtrated and the solvent was evaporated to yield a brown viscous oil (76 mg, 91%) which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Yield
91%

Synthesis routes and methods II

Procedure details

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (1.23 g) was dissolved in MeOH (30 ml) and 10% Pd/C (0.3 g, 50% wet) was added. The mixture was stirred under a hydrogen atmosphere overnight and the catalyst filtered off. The solvent was removed in vacuo to yield 4-amino-N,1-dimethylpyrazole-3-carboxamide, 1.1 g. NMR Spectrum: (CDCl3) 2.93 (s, 3H), 3.76 (s, 3H), 4.41 (m, 2H), 6.62 (m, 1H), 6.89 (s, 1H); Mass spectrum: MH+ 155
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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